molecular formula C20H22FN5O2S B2975079 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1251603-69-6

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2975079
CAS RN: 1251603-69-6
M. Wt: 415.49
InChI Key: OXBRAFSOFLJCJB-UHFFFAOYSA-N
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Description

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H22FN5O2S and its molecular weight is 415.49. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery and Development

CHEMBL4558244 may serve as a lead compound in drug discovery due to its bioactive properties. Its structure could be analyzed for binding affinity to various biological targets, which is essential in the development of new medications. The compound’s interaction with proteins, DNA, or other biomolecules can be studied to determine its therapeutic potential and specificity .

Pharmacological Research

Researchers can explore the pharmacokinetics and pharmacodynamics of CHEMBL4558244. This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its toxicity levels. Such studies are crucial for understanding the compound’s behavior in biological systems and its safety profile .

Structural Biology

The compound’s complex structure allows for studies in structural biology, particularly in understanding the relationship between chemical structure and biological function. X-ray crystallography, NMR spectroscopy, and molecular modeling could be employed to elucidate its three-dimensional structure and binding mechanisms .

Chemical Biology

CHEMBL4558244 can be used as a tool in chemical biology to investigate cellular processes. It could be tagged with fluorescent markers to visualize cellular uptake and distribution, or used to modulate specific biochemical pathways to study their functions and implications in diseases .

Bioinformatics

In silico analysis using bioinformatics tools can predict the compound’s biological activity and identify potential targets. Databases like ChEMBL provide a platform for such analyses, allowing researchers to compare the compound against a vast library of bioactive molecules .

Synthetic Chemistry

The synthesis of CHEMBL4558244 involves multiple steps that can be optimized for better yields and scalability. Research in this area can lead to the development of new synthetic methodologies or the discovery of novel chemical reactions .

properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2S/c21-15-8-6-14(7-9-15)12-23-17(27)13-26-20(28)25-11-10-22-19(18(25)24-26)29-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRAFSOFLJCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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